molecular formula C24H20ClN3O5 B11312424 N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide

Cat. No.: B11312424
M. Wt: 465.9 g/mol
InChI Key: HKZONGGHERJRDH-UHFFFAOYSA-N
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Description

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a chlorophenyl group, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile in the presence of an acid catalyst.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the trimethoxybenzamide moiety: This step involves the coupling of the oxadiazole derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the oxadiazole ring can yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

  • N-{4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide
  • N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide
  • N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide

Comparison: Compared to its analogs, N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide is unique due to the presence of the chlorophenyl group, which may impart distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in medicinal chemistry.

Properties

Molecular Formula

C24H20ClN3O5

Molecular Weight

465.9 g/mol

IUPAC Name

N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H20ClN3O5/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)26-18-10-6-15(7-11-18)24-27-22(28-33-24)14-4-8-17(25)9-5-14/h4-13H,1-3H3,(H,26,29)

InChI Key

HKZONGGHERJRDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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